cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Catalog No.
S804322
CAS No.
202921-88-8
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hy...

CAS Number

202921-88-8

Product Name

cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

IUPAC Name

(1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1

InChI Key

RIKSICCAWWEQSL-CIRBGYJCSA-N

SMILES

CC1(CCCCC1C(=O)O)N.Cl

Canonical SMILES

CC1(CCCCC1C(=O)O)N.Cl

Isomeric SMILES

C[C@]1(CCCC[C@@H]1C(=O)O)N.Cl

Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a cyclic amino acid with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of approximately 193.67 g/mol. It is characterized by a cyclohexane ring with an amino group and a carboxylic acid functional group, making it a derivative of the amino acid structure. This compound appears as a white to off-white crystalline powder and has a melting point ranging from 220 to 223 °C . Its hydrochloride form enhances its solubility in water, making it useful in various biochemical applications.

Typical of amino acids, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic, while the amino group can accept protons, functioning as a base.
  • Esterification: Reacting with alcohols can yield esters, which are important in organic synthesis.
  • Peptide Formation: This compound can undergo condensation reactions with other amino acids to form peptides and proteins.

The compound's reactivity is influenced by the presence of both the amino and carboxyl groups, allowing it to engage in diverse biochemical interactions.

Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride exhibits notable biological activity. It has been studied for its role as an amino acid analog, potentially influencing protein synthesis and metabolism. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission and metabolic pathways, although specific mechanisms remain under investigation .

The synthesis of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride typically involves:

  • Starting Materials: The process often begins with commercially available cyclohexanone derivatives.
  • Reduction Reactions: Key steps may include the reduction of ketones to alcohols followed by amination to introduce the amino group.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved through various carboxylation methods, such as using carbon dioxide in the presence of bases.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility.

These methods can vary based on desired purity and yield, as well as specific laboratory conditions.

Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride finds applications in several fields:

  • Biochemistry: Used as a reagent in proteomics research for studying protein interactions and functions.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Its unique structure allows for specific interactions that are valuable in these applications.

Studies exploring the interactions of cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride with biological molecules have revealed potential binding affinities with certain receptors and enzymes. These interactions are crucial for understanding its pharmacological properties and mechanisms of action. Research is ongoing to elucidate its role in modulating biological pathways, particularly in neurobiology and metabolic processes .

Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
L-LeucineLinear Amino AcidEssential amino acid; involved in protein synthesis
L-ValineLinear Amino AcidBranched-chain amino acid; important for muscle metabolism
L-IsoleucineLinear Amino AcidAnother branched-chain amino acid; supports energy production
4-Aminobutyric Acid (GABA)Linear Amino AcidNeurotransmitter; involved in inhibitory signaling

Uniqueness

Cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is unique due to its cyclic structure, which influences its biological activity differently compared to linear amino acids. Its specific configuration allows for distinct interactions within biological systems that are not observed in its linear counterparts.

Dates

Modify: 2023-08-15

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